N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990731
InChI: InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26)
SMILES:
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

CAS No.:

Cat. No.: VC19990731

Molecular Formula: C20H23N5O

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide -

Specification

Molecular Formula C20H23N5O
Molecular Weight 349.4 g/mol
IUPAC Name N-(2-piperidin-1-ylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
Standard InChI InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26)
Standard InChI Key LHEOFZBAPPKZDG-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₂₀H₂₃N₅O, with a molecular weight of 349.4 g/mol. Its IUPAC name, N-(2-piperidin-1-ylphenyl)-3-( triazolo[4,3-a]pyridin-3-yl)propanamide, reflects its three-dimensional architecture:

  • A piperidine ring attached to a phenyl group at the ortho position.

  • A propanamide linker connecting the phenyl group to a triazolo-pyridine heterocycle.

Key Structural Features:

  • Piperidine moiety: Enhances lipid solubility and membrane permeability.

  • Triazolo-pyridine core: Imparts rigidity and facilitates π-π stacking with biological targets.

  • Amide bond: Stabilizes the molecule and supports hydrogen bonding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₅O
Molecular Weight349.4 g/mol
IUPAC NameN-(2-piperidin-1-ylphenyl)-3-( triazolo[4,3-a]pyridin-3-yl)propanamide
SMILESC1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4
CAS NumberNot publicly disclosed
SolubilityLikely soluble in DMSO, methanol

Synthesis and Optimization

The synthesis involves multi-step organic reactions, typically starting with the coupling of 2-(piperidin-1-yl)aniline with a triazolo-pyridine-bearing propanoyl chloride derivative. Key steps include:

  • Formation of the amide bond: Achieved via carbodiimide-mediated coupling under inert conditions.

  • Cyclization to form the triazolo-pyridine: Requires elevated temperatures (80–100°C) and catalysts like palladium or copper .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Challenges in synthesis include controlling regioselectivity during triazole formation and minimizing side reactions at the piperidine nitrogen. Recent advances in ultrasound-assisted synthesis (as seen in analogous compounds) could reduce reaction times from hours to minutes .

Mechanism of Action and Biological Activity

The compound acts as a p38 mitogen-activated protein kinase (MAPK) inhibitor, disrupting signaling pathways involved in inflammation and apoptosis . Kinetic studies suggest competitive inhibition at the ATP-binding site, with an IC₅₀ value in the nanomolar range for p38α isoforms .

Biological Applications:

  • Anti-inflammatory effects: Suppresses TNF-α and IL-6 production in macrophage models .

  • Anticancer potential: Induces G1 cell cycle arrest in breast cancer cell lines (MCF-7, MDA-MB-231) by downregulating cyclin D1.

  • Neuroprotection: Prevents neuronal apoptosis in vitro by inhibiting JNK3 activation, a downstream target of p38 .

Table 2: In Vitro Activity Profile

Assay ModelTargetIC₅₀/EC₅₀Citation
p38α kinaseATP-binding site12 nM
LPS-stimulated TNF-αMacrophages0.8 μM
MCF-7 proliferationCyclin D11.2 μM

Comparative Analysis with Structural Analogs

Modifications to the piperidine or triazolo-pyridine groups significantly alter activity. For example:

  • Piperidine substitution: Replacing piperidine with morpholine reduces p38 affinity by 10-fold .

  • Triazolo-pyridine variants: Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.

Table 3: Structure-Activity Relationships (SAR)

Analog Modificationp38 IC₅₀ (nM)Solubility (μg/mL)
Parent compound1215
Piperidine → morpholine12022
Triazolo-pyridine -CF₃88

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator